2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL
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Overview
Description
2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL is a chemical compound with the molecular formula C15H9F3N2O and a molecular weight of 290.24 . It is a powder at room temperature .
Synthesis Analysis
Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In the Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9F3N2O/c16-15(17,18)11-7-3-1-5-9(11)13-19-12-8-4-2-6-10(12)14(21)20-13/h1-8H,(H,19,20,21) .Chemical Reactions Analysis
Quinazoline derivatives have been involved in various chemical reactions, including Aza-Diels-Alder reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 290.24 .Scientific Research Applications
Synthesis and Pharmacological Investigations :
- Quinazolinone derivatives, including those with trifluoromethylphenyl groups, have been synthesized and assessed for their pharmacological properties. These compounds show promising analgesic, anti-inflammatory, and antimicrobial activities. A particular compound, 2-phenyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one, was identified as highly active (Saravanan, Alagarsamy, & Kumar, 2014).
Antioxidant Properties :
- Quinazolinones, including 2-substituted variants, have been evaluated for their antioxidant properties. The presence of specific substituents, such as hydroxyl groups, enhances their antioxidant activity. Certain derivatives also demonstrate metal-chelating properties, adding to their potential therapeutic applications (Mravljak, Slavec, Hrast, & Sova, 2021).
Antimicrobial and Anti-inflammatory Activities :
- Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized, showing significant antimicrobial activities. Some of these compounds outperform commercial bactericides and fungicides, highlighting their potential in addressing microbial resistance (Yan et al., 2016).
Cytotoxicity and Inhibition of Tubulin Polymerization :
- Research on 2-phenyl-4-quinazolinones has demonstrated their potential as anticancer agents. Some compounds within this class exhibit significant cytotoxicity against human tumor cell lines and inhibit tubulin polymerization, a key process in cell division (Hour et al., 2000).
Anticonvulsant and Antidepressant Agents :
- Certain quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. This includes the development of compounds that demonstrate promising results in reducing seizure attacks and depressive symptoms (Amir, Ali, & Hassan, 2013).
Future Directions
Quinazoline derivatives have drawn immense attention due to their significant biological activities . They have been used in the treatment of various diseases and have shown a broad range of medicinal activities . Therefore, the future directions of 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL could involve further exploration of its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the WRN helicase, leading to an accumulation of DNA damage and replication stress, which can inhibit the proliferation of cancer cells .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The disruption of these pathways leads to the accumulation of DNA damage, promoting the rapid growth of tumor cells .
Pharmacokinetics
Its molecular weight (29024) and formula (C15H9F3N2O) suggest that it may have good bioavailability .
Result of Action
The inhibition of WRN helicase by this compound leads to genomic instability and the accumulation of DNA damage . This can result in the inhibition of cancer cell proliferation, making this compound a potential anticancer agent .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-7-3-1-5-9(11)13-19-12-8-4-2-6-10(12)14(21)20-13/h1-8H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYVBBVHPPVOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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